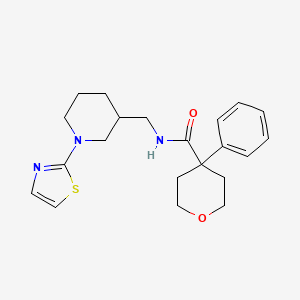
(4,4-Difluorocycloheptyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Chirality Probe in Organic Chemistry
The solvolysis of 4-methylcyclohexylidenemethyl(aryl)iodonium tetrafluoroborate, which is related to the structure of (4,4-Difluorocycloheptyl)methanamine hydrochloride, has been studied for its ability to maintain optical purity and stereochemistry in organic reactions. This research is significant for understanding the behavior of similar compounds in organic synthesis and reaction mechanisms (Fujita et al., 2002).
2. Catalysis and Organic Synthesis
(4,4-Difluorocycloheptyl)methanamine hydrochloride-related compounds have been used in the synthesis of 1,2,3,4-tetrahydro-β-carbolines, showcasing their role in the cyclization of enamines derived from tryptamine or tryptophan. Such applications highlight their importance in the synthesis of complex organic molecules (Kirkpatrick & MacLaren, 1983).
3. Photochemical Research
In photochemical studies, compounds structurally related to (4,4-Difluorocycloheptyl)methanamine hydrochloride have been used to explore the mechanisms of photolysis, particularly in understanding the behavior of singlet carbenes. This is crucial for applications in photochemistry and designing photoaffinity probes (Platz et al., 1991).
4. Enhancing Photoluminescence
Research involving chloride salts, closely related to the chloride aspect of (4,4-Difluorocycloheptyl)methanamine hydrochloride, has shown significant enhancement and stabilization of photoluminescence from porous silicon surfaces. This suggests potential applications in enhancing the luminescent properties of materials for various technological applications (Gole et al., 2000).
Propriétés
IUPAC Name |
(4,4-difluorocycloheptyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)4-1-2-7(6-11)3-5-8;/h7H,1-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJNPMRIQIBKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)


![N-(2-furylmethyl)-4-[2-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]butanamide](/img/structure/B2658871.png)



![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)
